II-B08

Descripción

Propiedades

IUPAC Name |

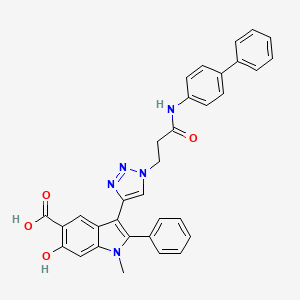

6-hydroxy-1-methyl-3-[1-[3-oxo-3-(4-phenylanilino)propyl]triazol-4-yl]-2-phenylindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H27N5O4/c1-37-28-19-29(39)26(33(41)42)18-25(28)31(32(37)23-10-6-3-7-11-23)27-20-38(36-35-27)17-16-30(40)34-24-14-12-22(13-15-24)21-8-4-2-5-9-21/h2-15,18-20,39H,16-17H2,1H3,(H,34,40)(H,41,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RATFAFAWIWHLMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C=C2C(=C1C3=CC=CC=C3)C4=CN(N=N4)CCC(=O)NC5=CC=C(C=C5)C6=CC=CC=C6)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H27N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The SHP2 Inhibitor II-B08: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

II-B08 is a reversible and noncompetitive small molecule inhibitor of Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2).[1][2] SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signaling cascades downstream of multiple receptor tyrosine kinases (RTKs).[3] It is a key component of the RAS-mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase (PI3K)/AKT, and Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathways.[3] Dysregulation of SHP2 activity is implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, including its effects on key signaling pathways, cellular processes, and its preclinical anti-tumor activity.

Core Mechanism of Action: SHP2 Inhibition

This compound exerts its anti-cancer effects through the direct inhibition of SHP2 phosphatase activity. This inhibition disrupts the normal signaling function of SHP2, leading to the downregulation of pro-proliferative and survival pathways within cancer cells.

Quantitative Inhibition Data

The inhibitory activity of this compound against SHP2 and other phosphatases has been quantified, demonstrating its potency and selectivity.

| Target Phosphatase | IC50 Value (µM) | Reference |

| SHP2 | 5.5 | [1][2][4][5] |

| SHP1 | 15.7 | [1][2] |

| PTP1B | 14.3 | [1][2] |

Impact on Key Signaling Pathways

Inhibition of SHP2 by this compound leads to the modulation of several critical signaling pathways that are frequently hyperactivated in cancer.

RAS/ERK Pathway

The RAS/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. SHP2 is a critical positive regulator of this pathway. This compound-mediated inhibition of SHP2 has been shown to abrogate epidermal growth factor (EGF)-stimulated ERK1/2 activation.[6] This leads to a reduction in the downstream signaling events that drive cancer cell proliferation.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. agilent.com [agilent.com]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Akt phosphorylation on Thr308 but not on Ser473 correlates with Akt protein kinase activity in human non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

II-B08 SHP2 inhibitor discovery and synthesis

An In-depth Technical Guide to the Discovery and Synthesis of the SHP2 Inhibitor II-B08

This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, a salicylic acid-based small molecule inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2). This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology and drug discovery.

Introduction to SHP2

Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in various cellular signaling pathways.[1][2] It is a key component of the RAS-mitogen-activated protein kinase (MAPK), JAK/STAT, and PI3K/AKT signaling cascades, which are fundamental for cell proliferation, differentiation, survival, and migration.[3][4] Gain-of-function mutations in SHP2 are associated with developmental disorders like Noonan syndrome and various malignancies, including juvenile myelomonocytic leukemia and solid tumors.[1][5] This has established SHP2 as a significant target for therapeutic intervention in cancer and other diseases.

The Discovery of this compound

This compound was identified through a combinatorial library approach centered on a salicylic acid scaffold.[1][5][6] This strategy was designed to target the active site of SHP2 and adjacent subpockets to enhance both affinity and selectivity.[1][6] Screening of this library led to the identification of this compound (also referred to as compound 9 in the primary literature) as a potent and cell-permeable inhibitor of SHP2.[1][2]

Quantitative Data

The inhibitory activity of this compound against SHP2 and its selectivity over other protein tyrosine phosphatases are summarized in the table below.

| Enzyme | IC50 (μM) |

| SHP2 | 5.5 |

| SHP1 | 15.7 |

| PTP1B | 14.3 |

| Table 1: Inhibitory potency and selectivity of this compound.[7] |

Mechanism of Action

This compound is a reversible and noncompetitive inhibitor of SHP2.[7] X-ray crystallographic analysis of the SHP2-II-B08 complex revealed that the salicylic acid moiety of the inhibitor binds to the enzyme's active site.[1][6] Specifically, it forms extensive interactions with residues in the P-loop, the pTyr recognition loop, and the WPD loop.[6] This binding mode provides a structural basis for its inhibitory activity and serves as a foundation for the design of more potent and selective SHP2 inhibitors.[1][6] Functionally, this compound has been shown to block the activation of the downstream effector ERK1/2, which is stimulated by growth factors.[8]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is based on a multi-step process starting from commercially available reagents. The detailed protocol is not publicly available in its entirety; however, the foundational approach involves the generation of a salicylic acid-based combinatorial library.[1][5]

In Vitro SHP2 Phosphatase Activity Assay

The inhibitory potency of this compound against SHP2 was determined using a biochemical phosphatase assay.

Materials:

-

Recombinant SHP2 enzyme

-

Phosphopeptide substrate (e.g., p-nitrophenyl phosphate (pNPP) or a specific phosphotyrosine-containing peptide)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 2 mM EDTA, 5 mM DTT)

-

This compound at various concentrations

-

Microplate reader

Procedure:

-

Recombinant SHP2 enzyme was incubated with varying concentrations of this compound in the assay buffer for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

The phosphatase reaction was initiated by the addition of the phosphopeptide substrate.

-

The reaction was allowed to proceed for a specific time (e.g., 30 minutes) at 37°C.

-

The reaction was terminated, and the amount of dephosphorylated product was quantified. For pNPP, this can be measured by absorbance at 405 nm. For other substrates, a malachite green-based assay can be used to detect the released inorganic phosphate.[9][10]

-

The concentration of this compound that resulted in 50% inhibition of SHP2 activity (IC50) was calculated by fitting the data to a dose-response curve.

Cellular Assay for ERK1/2 Activation

The effect of this compound on the SHP2-mediated signaling pathway in a cellular context was assessed by measuring the phosphorylation of ERK1/2.

Materials:

-

A suitable cell line (e.g., HEK293 or a cancer cell line with an active growth factor receptor pathway)

-

Growth factor (e.g., epidermal growth factor (EGF))

-

This compound at various concentrations

-

Cell lysis buffer

-

Antibodies for Western blotting (anti-phospho-ERK1/2, anti-total-ERK1/2)

Procedure:

-

Cells were cultured to an appropriate confluency and then serum-starved to reduce basal signaling.

-

The cells were pre-incubated with various concentrations of this compound for a specific duration.

-

The cells were then stimulated with a growth factor (e.g., EGF) to activate the SHP2-dependent signaling pathway.

-

After stimulation, the cells were lysed, and protein concentrations were determined.

-

Equal amounts of protein from each sample were subjected to SDS-PAGE and transferred to a membrane for Western blotting.

-

The levels of phosphorylated ERK1/2 and total ERK1/2 were detected using specific antibodies.

-

The inhibition of ERK1/2 phosphorylation by this compound was quantified by densitometry.

Visualizations

Caption: SHP2 Signaling Pathway and the Point of Inhibition by this compound.

Caption: Experimental Workflow for the Discovery and Evaluation of this compound.

Caption: Logical Framework for the Development of this compound as a SHP2 Inhibitor.

References

- 1. Salicylic acid based small molecule inhibitor for the oncogenic Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting SHP2 with Natural Products: Exploring Saponin-Based Allosteric Inhibitors and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A salicylic acid-based small molecule inhibitor for the oncogenic Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting Protein Tyrosine Phosphatase SHP2 for the Treatment of PTPN11- Associated Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SHP-2 activity assay [bio-protocol.org]

In-Depth Technical Guide: II-B08's Biological Activity and Cellular Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

II-B08 is a synthetic, salicylic acid-based small molecule identified as a potent and selective inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2). As a key signaling node in multiple cellular pathways, SHP2 has emerged as a promising target for therapeutic intervention in various diseases, particularly in oncology. This technical guide provides a comprehensive overview of the biological activity of this compound, its cellular targets, and the experimental methodologies used for its characterization. The information presented herein is intended to support further research and drug development efforts centered on SHP2 inhibition.

Introduction

Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs). SHP2 is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, which is frequently dysregulated in human cancers. Gain-of-function mutations in SHP2 are associated with developmental disorders like Noonan syndrome and various malignancies. Consequently, the development of small molecule inhibitors targeting SHP2 has become a significant focus in cancer drug discovery. This compound has been identified as a reversible and noncompetitive inhibitor of SHP2, demonstrating potential as a chemical probe to investigate SHP2 biology and as a lead compound for novel anticancer therapies.

Biological Activity and Cellular Targets

The primary cellular target of this compound is the protein tyrosine phosphatase SHP2. It functions as a reversible and noncompetitive inhibitor.

Quantitative Data on Biological Activity

The inhibitory activity of this compound against SHP2 and other related phosphatases has been quantified using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Phosphatase | IC50 (μM) | Reference |

| SHP2 | 5.5 | [1][2] |

| SHP1 | 15.7 | [1][2] |

| PTP1B | 14.3 | [1][2] |

Table 1: In vitro inhibitory activity of this compound against SHP2, SHP1, and PTP1B.

Cellular Activity

This compound has been shown to block growth factor-stimulated activation of the ERK1/2 signaling pathway, a critical downstream effector of SHP2.[1][3][4] This cellular activity is consistent with its direct inhibition of SHP2.

Signaling Pathways

SHP2 is a critical positive regulator of the RAS-MAPK signaling pathway. Upon activation by growth factors, receptor tyrosine kinases (RTKs) become phosphorylated, creating docking sites for adaptor proteins like Grb2. SHP2 is recruited to these signaling complexes and dephosphorylates specific substrates, which ultimately leads to the activation of RAS and the downstream MAPK cascade (RAF-MEK-ERK). Inhibition of SHP2 by this compound disrupts this signaling cascade, leading to a reduction in ERK phosphorylation and subsequent downstream effects on cell proliferation and survival.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.

In Vitro SHP2 Phosphatase Inhibition Assay

This protocol is adapted from the methods described in the primary literature for determining the IC50 values of SHP2 inhibitors.[1][5][6][7][8][9]

Objective: To measure the in vitro inhibitory activity of this compound against SHP2 phosphatase using a colorimetric substrate.

Materials:

-

Recombinant human SHP2 protein

-

p-Nitrophenyl phosphate (pNPP) substrate

-

Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

This compound compound stock solution (in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer. The final DMSO concentration should be kept below 1%.

-

Add 25 µL of the diluted this compound or vehicle control (Assay Buffer with DMSO) to the wells of a 96-well plate.

-

Add 50 µL of recombinant SHP2 protein (final concentration ~50 nM) to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the phosphatase reaction by adding 25 µL of pNPP substrate (final concentration 2 mM) to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of 1 M NaOH to each well.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.

Cell-Based Western Blot for ERK Phosphorylation

This protocol outlines a general procedure to assess the effect of this compound on the phosphorylation status of ERK1/2 in a relevant cell line.[10][11][12][13]

Objective: To determine if this compound inhibits growth factor-induced ERK1/2 phosphorylation in cultured cells.

Materials:

-

Cancer cell line known to have active RTK/RAS/MAPK signaling (e.g., a cell line with a growth factor receptor overexpression)

-

Complete cell culture medium

-

Serum-free cell culture medium

-

Growth factor (e.g., EGF, PDGF)

-

This compound compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours in serum-free medium.

-

Pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for 2-4 hours.

-

Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF) for 10-15 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 to ensure equal protein loading.

-

Quantify the band intensities to determine the relative levels of phosphorylated ERK.

Cell Viability Assay

This protocol provides a general method for assessing the effect of this compound on the proliferation and viability of cancer cells.[10][14][15]

Objective: To determine the effect of this compound on the viability of a cancer cell line.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound compound stock solution (in DMSO)

-

Cell viability reagent (e.g., Cell Counting Kit-8 (CCK-8), MTT, or CellTiter-Glo)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density.

-

Allow the cells to adhere and grow for 24 hours.

-

Treat the cells with serial dilutions of this compound or vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color or luminescence development.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

-

Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting the data.

Conclusion

This compound is a valuable research tool for studying the biological functions of SHP2. Its characterization as a reversible and noncompetitive inhibitor with cellular activity against the MAPK pathway provides a solid foundation for its use in cancer research. The experimental protocols detailed in this guide offer a starting point for researchers aiming to further investigate the therapeutic potential of this compound and other SHP2 inhibitors. Future studies should focus on optimizing its potency and selectivity, as well as evaluating its efficacy and safety in preclinical in vivo models.

References

- 1. Salicylic acid based small molecule inhibitor for the oncogenic Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A salicylic acid-based small molecule inhibitor for the oncogenic Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Salicylic Acid Based Small Molecule Inhibitor for the Oncogenic Src Homology-2 Domain Containing Protein Tyrosine Phosphatase-2 (SHP2) (Journal Article) | OSTI.GOV [osti.gov]

- 5. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. interchim.fr [interchim.fr]

- 7. resources.amsbio.com [resources.amsbio.com]

- 8. bioassaysys.com [bioassaysys.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

- 13. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

In-vitro Characterization of II-B08: A SHP2 Inhibitor Targeting Oncogenic KIT Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in-vitro characterization of II-B08, a small molecule inhibitor of the Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2). This compound has demonstrated potential as a therapeutic agent in cancers driven by oncogenic KIT mutations, such as systemic mastocytosis. This document summarizes the available data on its mechanism of action, effects on cell viability and colony formation in relevant cell lines, and the underlying signaling pathways. Detailed experimental protocols and visual representations of the signaling cascades are provided to facilitate further research and development.

Introduction

Activating mutations in the KIT receptor tyrosine kinase are well-established drivers of various malignancies, including systemic mastocytosis (SM) and acute myeloid leukemia (AML). The resulting constitutive activation of KIT leads to uncontrolled cell proliferation and survival. While tyrosine kinase inhibitors (TKIs) targeting KIT have been developed, resistance often emerges through the activation of downstream signaling pathways.

SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, plays a crucial role as a downstream effector of oncogenic KIT signaling. Its involvement in multiple signaling cascades, including the RAS-RAF-MEK-ERK and JAK-STAT pathways, makes it a compelling target for therapeutic intervention. The small molecule this compound has been identified as an inhibitor of SHP2, offering a potential strategy to overcome resistance to direct KIT inhibition and provide a novel therapeutic avenue for KIT-driven cancers.

Biochemical Activity of this compound

This compound is a reversible and noncompetitive inhibitor of SHP2. The inhibitory activity of this compound has been quantified against SHP2 and other related phosphatases, demonstrating a degree of selectivity.

| Target | IC50 (µM) | Inhibition Type |

| SHP2 | 5.5 | Reversible, Noncompetitive |

| SHP1 | 15.7 | Not specified |

| PTP1B | 14.3 | Not specified |

Table 1: Inhibitory activity of this compound against various protein tyrosine phosphatases.

In-vitro Efficacy of this compound in Mast Cell Lines

The in-vitro effects of this compound have been evaluated in human mast cell leukemia (HMC-1) and murine mastocytoma (P815) cell lines, both of which harbor activating KIT mutations and are relevant models for systemic mastocytosis.

Effects on Cell Viability

Treatment with this compound has been shown to reduce the viability of both HMC-1 and P815 cells.[1] While specific IC50 values for this compound in these cell lines are not publicly available, studies indicate a dose-dependent reduction in cell viability.

| Cell Line | Compound | Concentration Range (µM) | Observed Effect |

| HMC-1 | This compound | 10 - 100 | Reduced cell viability[1] |

| P815 | This compound | 10 - 100 | Reduced cell viability[1] |

| HMC-1 | This compound + Dasatinib | Not Specified | Enhanced reduction in cell viability compared to single agents[1] |

| P815 | This compound + Dasatinib | Not Specified | Enhanced reduction in cell viability compared to single agents[1] |

Table 2: Summary of the effects of this compound on the viability of mast cell lines.

Effects on Colony Formation

This compound treatment also leads to a reduction in the colony-forming ability of HMC-1 and P815 cells, indicating an inhibitory effect on their clonogenic potential.[1]

| Cell Line | Compound | Concentration Range (µM) | Observed Effect |

| HMC-1 | This compound | 10 - 100 | Reduced colony formation[1] |

| P815 | This compound | 10 - 100 | Reduced colony formation[1] |

| HMC-1 | This compound + Dasatinib | Not Specified | Enhanced reduction in colony formation compared to single agents[1] |

| P815 | This compound + Dasatinib | Not Specified | Enhanced reduction in colony formation compared to single agents[1] |

Table 3: Summary of the effects of this compound on the colony formation of mast cell lines.

Mechanism of Action: Signaling Pathways

This compound exerts its effects by inhibiting SHP2, a critical node in the signaling cascade downstream of oncogenic KIT. The inhibition of SHP2 disrupts multiple pro-proliferative and pro-survival pathways.

Stable knock-down of SHP2 in P815 cells resulted in impaired signaling to the ERK/Bim, Btk, Lyn, and Stat5 pathways.[1] Inhibition of SHP2 by this compound is expected to phenocopy these effects, leading to decreased proliferation and increased apoptosis. The combination of this compound with the multi-kinase inhibitor Dasatinib demonstrated enhanced efficacy in blocking these cell growth pathways.[1]

Experimental Protocols

The following are representative protocols for the key in-vitro assays used to characterize this compound. Note that the specific parameters used in the primary literature for this compound are not detailed; therefore, these should be optimized for specific experimental conditions.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed HMC-1 or P815 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment and recovery.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only controls.

-

Incubation: Incubate the plate for 48 to 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Colony Formation Assay

-

Cell Seeding: Plate a low density of HMC-1 or P815 cells (e.g., 500-1000 cells per well) in 6-well plates containing complete culture medium.

-

Treatment: Add this compound at various concentrations to the culture medium. For some experimental designs, a short-term treatment followed by washing and replacement with fresh medium may be appropriate.

-

Incubation: Incubate the plates for 7-14 days at 37°C in a humidified atmosphere with 5% CO2, allowing colonies to form.

-

Fixation: Gently wash the wells with PBS and then fix the colonies with a solution such as 100% methanol or a 4% paraformaldehyde solution for 15-30 minutes.

-

Staining: Remove the fixation solution and stain the colonies with a 0.5% crystal violet solution for 10-30 minutes.

-

Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.

-

Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

-

Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the vehicle-treated control.

Conclusion

The SHP2 inhibitor this compound demonstrates significant in-vitro activity against mast cell lines driven by oncogenic KIT mutations. By targeting a key downstream effector of KIT, this compound offers a rational therapeutic strategy, particularly in the context of resistance to direct KIT inhibitors. The enhanced efficacy observed when this compound is combined with the multi-kinase inhibitor Dasatinib suggests that a combination therapy approach may be particularly beneficial. Further in-vitro and in-vivo studies are warranted to fully elucidate the therapeutic potential of this compound and to identify optimal combination strategies for the treatment of systemic mastocytosis and other KIT-driven malignancies. This technical guide provides a foundational understanding of the in-vitro characteristics of this compound to support these future research endeavors.

References

II-B08's role in cell signaling pathways

An In-depth Technical Guide on the Role of II-B08 in Cell Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic, cell-permeable small molecule that acts as a reversible and noncompetitive inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2). SHP2 is a critical non-receptor protein tyrosine phosphatase that plays a pivotal role in multiple cell signaling pathways, including the Ras-Raf-MEK-ERK (MAPK), PI3K-AKT, and JAK-STAT pathways. By inhibiting SHP2, this compound effectively modulates these signaling cascades, making it a compound of significant interest for cancer research and therapeutic development. This guide provides a comprehensive overview of the mechanism of action of this compound, its impact on key signaling pathways, and detailed experimental protocols for its study.

Introduction to this compound

This compound is a salicylic acid-based small molecule inhibitor of SHP2.[1][2] It has been identified as a valuable tool for investigating the physiological and pathological roles of SHP2. Due to the oncogenic role of SHP2 in various cancers, inhibitors like this compound are being explored for their therapeutic potential in treating malignancies.[3]

Mechanism of Action

This compound functions as a reversible and noncompetitive inhibitor of SHP2.[1][4] This means it binds to a site on the enzyme distinct from the active site, thereby altering the enzyme's conformation and reducing its catalytic activity without competing with the substrate. The inhibitory effect of this compound is not exclusive to SHP2, as it also shows activity against other phosphatases like SHP1 and PTP1B, albeit at higher concentrations.[1][4]

Quantitative Data on Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various protein tyrosine phosphatases.

| Phosphatase | IC50 (μM) |

| SHP2 | 5.5 |

| SHP1 | 15.7 |

| PTP1B | 14.3 |

Data sourced from MedchemExpress.[1][4]

Role in Cell Signaling Pathways

SHP2 is a key signaling node that transduces signals from receptor tyrosine kinases (RTKs) to downstream pathways.[3] By inhibiting SHP2, this compound can disrupt these signaling cascades, leading to various cellular effects.

The Ras-Raf-MEK-ERK (MAPK) Pathway

The MAPK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[5] SHP2 is known to positively regulate this pathway by dephosphorylating specific substrates, leading to the activation of Ras and downstream signaling.

This compound, by inhibiting SHP2, blocks growth factor-stimulated activation of ERK1/2, which are key downstream effectors of the MAPK pathway.[2] This inhibition of ERK1/2 activation can lead to reduced cell proliferation, making this compound a potential anti-cancer agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. Double-edged roles of protein tyrosine phosphatase SHP2 in cancer and its inhibitors in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | SHP2抑制剂 | MCE [medchemexpress.cn]

- 5. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacokinetics of the SHP2 Inhibitor II-B08

Disclaimer: Publicly available literature does not contain specific quantitative pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for the compound designated as II-B08. This guide provides a comprehensive framework based on established preclinical pharmacokinetic methodologies for small molecule inhibitors and details the known signaling pathways of its molecular target, the Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2).

Introduction

This compound is identified as a reversible and noncompetitive inhibitor of SHP2, with an IC50 of 5.5 μM.[1][2] It also shows inhibitory activity against SHP1 and PTP1B with IC50 values of 15.7 μM and 14.3 μM, respectively.[1] The study of pharmacokinetics, which encompasses the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate, is a critical component of the drug discovery and development process.[3][4][5] Understanding these properties is essential for selecting promising compounds, designing dosing regimens, and predicting potential drug-drug interactions.[3][6][7] This document outlines the standard experimental protocols used to characterize the pharmacokinetic profile of small molecule inhibitors like this compound and describes the key signaling pathways modulated by SHP2.

Data Presentation: Exemplary Pharmacokinetic Profile

The following tables represent a hypothetical but typical summary of pharmacokinetic data for a preclinical small molecule drug candidate. These tables are for illustrative purposes to demonstrate how quantitative data for a compound like this compound would be presented.

Table 1: In Vitro ADME Properties of a Hypothetical Small Molecule Inhibitor

| Parameter | Assay System | Result | Interpretation |

| Solubility | Kinetic Solubility @ pH 7.4 | 150 µM | High solubility, unlikely to limit absorption. |

| Permeability | Caco-2 A→B | 25 x 10⁻⁶ cm/s | High permeability, suggesting good potential for oral absorption. |

| Efflux Ratio | Caco-2 (B→A)/(A→B) | 1.2 | Not a significant substrate of efflux transporters like P-gp. |

| Metabolic Stability | Human Liver Microsomes (t½) | > 60 min | Low intrinsic clearance, suggesting a potentially longer half-life in vivo. |

| Plasma Protein Binding | Human Plasma | 98.5% | High protein binding, the free fraction available for therapeutic effect is low. |

| CYP450 Inhibition | 5-isoform panel (IC50) | > 30 µM | Low potential for causing drug-drug interactions via CYP inhibition. |

Table 2: In Vivo Pharmacokinetic Parameters in Rats (Single Dose)

| Parameter | Unit | IV Bolus (1 mg/kg) | Oral Gavage (5 mg/kg) |

| Cmax (Maximum Concentration) | ng/mL | 2500 | 850 |

| Tmax (Time to Cmax) | h | 0.08 | 2.0 |

| AUC₀-last (Area Under the Curve) | ng·h/mL | 4200 | 7500 |

| t½ (Half-life) | h | 4.5 | 5.1 |

| CL (Clearance) | mL/min/kg | 4.0 | - |

| Vss (Volume of Distribution) | L/kg | 1.5 | - |

| F (Oral Bioavailability) | % | - | 71 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of pharmacokinetic data. The following are standard protocols for key in vitro and in vivo experiments.

In Vitro ADME Assays

In vitro ADME assays are fundamental in early drug discovery to screen and optimize compounds before advancing to more complex in vivo studies.[3][6][8]

1. Metabolic Stability Assay

-

Objective: To determine the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.

-

Methodology:

-

A solution of the test compound (e.g., 1 µM) is incubated with liver microsomes (e.g., 0.5 mg/mL protein) or cryopreserved hepatocytes from the species of interest (e.g., human, rat).[9]

-

The reaction is initiated by the addition of the cofactor NADPH.

-

Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).[9]

-

The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

-

The half-life (t½) is calculated from the rate of disappearance of the compound.

-

2. CYP450 Inhibition Assay

-

Objective: To assess the potential of a compound to inhibit major cytochrome P450 enzymes, which is a primary cause of drug-drug interactions.

-

Methodology:

-

The test compound is incubated with human liver microsomes and a specific probe substrate for each CYP isoform (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, diclofenac for CYP2C9, dextromethorphan for CYP2D6, and midazolam for CYP3A4).[9]

-

The reaction is initiated with NADPH and incubated for a set time.

-

The formation of the specific metabolite of the probe substrate is measured by LC-MS/MS.

-

The concentration of the test compound that causes 50% inhibition (IC50) of metabolite formation is determined.

-

3. Plasma Protein Binding Assay

-

Objective: To measure the extent to which a compound binds to proteins in the plasma, as only the unbound (free) drug is generally considered pharmacologically active.

-

Methodology (Rapid Equilibrium Dialysis - RED):

-

A RED device, which has two chambers separated by a semipermeable membrane, is used.

-

The test compound is added to plasma in one chamber, and buffer is added to the other.

-

The device is incubated until equilibrium is reached, allowing the free drug to diffuse across the membrane.

-

The concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS.

-

The percentage of protein binding is calculated from the difference in concentrations.

-

In Vivo Pharmacokinetic Study

In vivo studies in animal models are essential to understand the complete ADME profile of a drug in a complex biological system.[4][5][10]

-

Objective: To determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, half-life, and oral bioavailability.

-

Methodology (Rodent Model):

-

Animal Model: Typically, Sprague-Dawley rats or C57BL/6 mice are used. Animals are cannulated for serial blood sampling.

-

Dosing: One group of animals receives the compound via intravenous (IV) bolus injection (e.g., 1 mg/kg) to determine clearance and volume of distribution. Another group receives the compound via oral gavage (e.g., 5 mg/kg) to assess oral absorption and bioavailability.[9]

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours) into tubes containing an anticoagulant.[9]

-

Sample Processing: Plasma is separated by centrifugation and stored frozen until analysis.

-

Bioanalysis: The concentration of the compound in plasma samples is quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters.

-

Mandatory Visualizations

Experimental Workflow Diagrams

Signaling Pathway Diagram

SHP2 is a critical signaling node that primarily regulates the RAS/MAPK pathway, which is crucial for cell proliferation and survival.[11][12][13] It can also influence other pathways such as PI3K/AKT and JAK/STAT.[11][12] An inhibitor like this compound would block the function of SHP2, thereby attenuating downstream signaling.

Conclusion

Characterizing the pharmacokinetic profile of a novel compound is a cornerstone of preclinical drug development. While specific ADME data for the SHP2 inhibitor this compound are not available in the public domain, this guide outlines the standard industry methodologies and data presentation formats that would be employed in its investigation. The provided experimental protocols for in vitro and in vivo studies offer a clear roadmap for assessing the absorption, distribution, metabolism, and excretion of small molecule inhibitors. Furthermore, understanding the central role of SHP2 in oncogenic signaling, particularly the RAS/MAPK pathway, provides the biological context for the therapeutic potential of inhibitors like this compound. The successful development of this and similar compounds will depend on achieving a favorable pharmacokinetic profile that allows for adequate target engagement and efficacy in a clinical setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | SHP2抑制剂 | MCE [medchemexpress.cn]

- 3. selvita.com [selvita.com]

- 4. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. labtoo.com [labtoo.com]

- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 7. nuvisan.com [nuvisan.com]

- 8. criver.com [criver.com]

- 9. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. irbm.com [irbm.com]

A Technical Guide to the Preclinical Evaluation of II-B08, a Novel Therapeutic Candidate for Leukemia

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of November 2025, publicly available data specifically identifying a compound designated "II-B08" for the treatment of leukemia is not available. This guide, therefore, presents a hypothetical framework for the preclinical evaluation of a novel therapeutic agent, herein referred to as this compound, based on established principles and common pathways in leukemia research. The data and experimental protocols are illustrative and intended to serve as a template for the investigation of new anti-leukemic compounds.

Introduction

Leukemia, a group of cancers affecting the blood and bone marrow, is characterized by the rapid production of abnormal white blood cells. The development of targeted therapies that interfere with specific molecular pathways driving leukemogenesis has significantly improved patient outcomes. This document outlines a preclinical development plan for a hypothetical novel therapeutic agent, this compound, postulated to act as a selective inhibitor of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various forms of leukemia.[1][2]

Postulated Mechanism of Action of this compound

This compound is hypothesized to be a small molecule inhibitor that selectively targets the Phosphoinositide 3-kinase (PI3K) enzyme. By inhibiting PI3K, this compound is expected to block the downstream signaling cascade involving AKT and the mammalian target of rapamycin (mTOR), leading to decreased cell proliferation, survival, and ultimately, apoptosis in leukemia cells.

In Vitro Efficacy and Potency

The initial evaluation of this compound involves determining its cytotoxic and cytostatic effects on various leukemia cell lines.

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of leukemia cell lines.

Protocol:

-

Cell Seeding: Seed leukemia cell lines (e.g., K562 for CML, MOLM-13 for AML, Jurkat for ALL) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Table 1: Hypothetical IC50 Values of this compound in Leukemia Cell Lines

| Cell Line | Leukemia Type | IC50 (nM) |

| K562 | Chronic Myeloid Leukemia (CML) | 150 |

| MOLM-13 | Acute Myeloid Leukemia (AML) | 75 |

| Jurkat | Acute Lymphoblastic Leukemia (ALL) | 220 |

| Normal PBMCs | Healthy Donor | > 5000 |

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Protocol:

-

Cell Treatment: Treat leukemia cells (e.g., MOLM-13) with this compound at 1x and 5x its IC50 value for 48 hours.

-

Cell Staining: Harvest cells, wash with PBS, and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Table 2: Hypothetical Apoptosis Induction by this compound in MOLM-13 Cells

| Treatment | Concentration | Early Apoptosis (%) | Late Apoptosis (%) |

| Vehicle Control | - | 5.2 | 2.1 |

| This compound | 75 nM (1x IC50) | 25.8 | 10.4 |

| This compound | 375 nM (5x IC50) | 45.1 | 22.7 |

Target Engagement and Mechanism of Action Confirmation

Experiments to confirm that this compound engages its target (PI3K) and modulates the intended signaling pathway.

Western Blot Analysis

Objective: To assess the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.

Protocol:

-

Cell Lysis: Treat MOLM-13 cells with this compound at its IC50 for 2, 6, and 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against p-AKT (Ser473), total AKT, p-S6K (Thr389), total S6K, and a loading control (e.g., GAPDH).

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

In Vivo Efficacy Studies

Evaluation of this compound's anti-leukemic activity in a relevant animal model.

Xenograft Mouse Model of AML

Objective: To assess the in vivo efficacy of this compound in a mouse xenograft model of AML.

Protocol:

-

Cell Implantation: Engraft immunodeficient mice (e.g., NSG mice) with luciferase-tagged MOLM-13 cells via tail vein injection.

-

Tumor Burden Monitoring: Monitor leukemia progression via bioluminescence imaging (BLI).

-

Treatment Initiation: Once a detectable tumor burden is established (e.g., day 7), randomize mice into treatment groups (e.g., vehicle control, this compound at two dose levels).

-

Dosing: Administer this compound or vehicle daily via oral gavage for 21 days.

-

Efficacy Assessment: Monitor tumor burden using BLI weekly. Record body weight as a measure of toxicity. At the end of the study, collect bone marrow and spleen for flow cytometric analysis of human CD45+ cells.

-

Survival Study: A separate cohort of mice can be used to assess the effect of this compound on overall survival.

Table 3: Hypothetical In Vivo Efficacy of this compound in an AML Xenograft Model

| Treatment Group | Dose (mg/kg) | Mean Bioluminescence (photons/sec) at Day 21 | % Tumor Growth Inhibition |

| Vehicle Control | - | 1.5 x 10^8 | 0% |

| This compound | 25 | 4.5 x 10^7 | 70% |

| This compound | 50 | 1.2 x 10^7 | 92% |

Conclusion

This technical guide outlines a hypothetical, yet standard, preclinical workflow for the evaluation of a novel anti-leukemic agent, this compound. The proposed experiments are designed to systematically assess its in vitro potency, confirm its mechanism of action, and evaluate its in vivo efficacy. The successful completion of these studies would provide a strong rationale for the further development of this compound as a potential therapeutic agent for leukemia. Key to this progression is the demonstration of potent and selective anti-leukemic activity with an acceptable safety profile in preclinical models.

References

The Structure-Activity Relationship of II-B08: A Salicylic Acid-Based SHP2 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of II-B08, a novel salicylic acid-based inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2). This compound has been identified as a reversible and noncompetitive inhibitor of SHP2 with an IC50 of 5.5 µM, exhibiting selectivity over other phosphatases such as SHP1 and PTP1B.[1][2][3] This document details the quantitative SAR data for a series of analogs, outlines the key experimental protocols for assessing inhibitor efficacy, and visually represents the associated signaling pathways and experimental workflows. The insights provided herein are intended to guide further optimization of this chemical scaffold for the development of potent and selective SHP2 inhibitors for therapeutic applications, particularly in oncology.

Introduction

The protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs). It plays a pivotal role in the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, which is frequently dysregulated in various human cancers. Gain-of-function mutations in SHP2 are associated with developmental disorders like Noonan syndrome and various malignancies, including juvenile myelomonocytic leukemia (JMML) and other solid tumors. Consequently, SHP2 has emerged as a compelling target for anti-cancer drug discovery.

This compound is a cell-permeable small molecule inhibitor that has demonstrated the ability to block growth factor-stimulated ERK1/2 activation and the proliferation of hematopoietic progenitors.[4] Its discovery stemmed from a salicylic acid-based combinatorial library approach aimed at targeting the active site and adjacent sub-pockets to enhance both affinity and selectivity.[4] This guide will dissect the structural determinants of this compound's inhibitory activity, providing a foundational understanding for researchers in the field.

Quantitative Structure-Activity Relationship (SAR) Data

The inhibitory potency of this compound and its analogs against SHP2 was evaluated using a biochemical assay. The following tables summarize the key SAR findings from the initial study by Zhang et al. (2010), where this compound is referred to as compound 9 .

Table 1: Inhibitory Activity of Initial Hits from the Combinatorial Library

| Compound | R Group | IC50 (µM) for SHP2 |

| 5 | 4-biphenyl | 8.9 ± 1.1 |

| 6 | 3-biphenyl | 11.2 ± 1.5 |

| 7 | 2-biphenyl | 15.6 ± 2.1 |

| 8 | 4'-(trifluoromethyl)biphenyl | 6.3 ± 0.8 |

| 9 (this compound) | 4'-(dimethylamino)biphenyl | 5.5 ± 0.7 |

Data extracted from Zhang X, et al. J Med Chem. 2010 Mar 25;53(6):2482-93.

Table 2: SAR of the Biphenyl Moiety in this compound (Compound 9)

| Compound | Modification from Compound 9 | IC50 (µM) for SHP2 | Fold Change from Cmpd 9 |

| 9 (this compound) | - | 5.5 ± 0.7 | - |

| 10 | 4'-methoxybiphenyl | 7.8 ± 0.9 | 1.4x less potent |

| 11 | 4'-fluorobiphenyl | 8.1 ± 1.0 | 1.5x less potent |

| 12 | 4'-chlorobiphenyl | 6.9 ± 0.8 | 1.3x less potent |

| 13 | 4'-methylbiphenyl | 9.2 ± 1.2 | 1.7x less potent |

| 14 | Phenyl (removal of distal ring) | 85.8 ± 9.3 | 15.6x less potent |

Data extracted from Zhang X, et al. J Med Chem. 2010 Mar 25;53(6):2482-93.

Table 3: Selectivity Profile of this compound (Compound 9)

| Phosphatase | IC50 (µM) |

| SHP2 | 5.5 ± 0.7 |

| SHP1 | 15.7 ± 1.8 |

| PTP1B | 14.3 ± 1.6 |

| LAR | > 100 |

| CD45 | > 100 |

| PTPα | > 100 |

Data extracted from Zhang X, et al. J Med Chem. 2010 Mar 25;53(6):2482-93.

Experimental Protocols

SHP2 Phosphatase Inhibition Assay

This assay quantifies the enzymatic activity of SHP2 in the presence of an inhibitor.

-

Reagents and Materials:

-

Recombinant human SHP2 catalytic domain (residues 241-528)

-

Assay buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.01% Tween-20

-

Substrate: p-nitrophenyl phosphate (pNPP)

-

Test compounds (e.g., this compound) dissolved in DMSO

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Add 88 µL of assay buffer to each well of a 96-well plate.

-

Add 2 µL of the test compound at various concentrations (or DMSO for control).

-

Add 5 µL of recombinant SHP2 enzyme solution (final concentration ~50 nM) to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of pNPP substrate (final concentration 2 mM).

-

Monitor the hydrolysis of pNPP to p-nitrophenol by measuring the increase in absorbance at 405 nm over time using a microplate reader.

-

Calculate the initial reaction velocities and determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

-

ERK1/2 Phosphorylation Assay (Western Blot)

This cell-based assay assesses the ability of this compound to inhibit the downstream signaling of SHP2.

-

Reagents and Materials:

-

Cell line (e.g., HeLa or other growth factor-responsive cells)

-

Cell culture medium and serum

-

Growth factor (e.g., Epidermal Growth Factor, EGF)

-

Test compound (this compound)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Seed cells in a 6-well plate and grow to 80-90% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with various concentrations of this compound (or DMSO) for 1-2 hours.

-

Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes.

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

-

Quantify the band intensities to determine the inhibition of ERK1/2 phosphorylation.

-

Hematopoietic Progenitor Proliferation Assay (Colony-Forming Cell Assay)

This assay evaluates the effect of this compound on the proliferation of primary hematopoietic progenitor cells.

-

Reagents and Materials:

-

Primary hematopoietic progenitor cells (e.g., mouse bone marrow or human cord blood CD34+ cells)

-

MethoCult™ medium (or similar semi-solid medium) containing a cocktail of cytokines (e.g., SCF, IL-3, IL-6, EPO)

-

Test compound (this compound)

-

35 mm culture dishes

-

-

Procedure:

-

Isolate hematopoietic progenitor cells from the source tissue.

-

Prepare a cell suspension in Iscove's Modified Dulbecco's Medium (IMDM).

-

Add the cells and various concentrations of this compound (or DMSO) to the MethoCult™ medium.

-

Vortex the mixture thoroughly and let the bubbles dissipate.

-

Dispense 1.1 mL of the mixture into each 35 mm culture dish using a syringe.

-

Incubate the dishes at 37°C in a humidified incubator with 5% CO2.

-

After 7-14 days, count the number of colonies (e.g., CFU-GM, BFU-E) under a microscope.

-

Calculate the percentage of inhibition of colony formation at each concentration of the inhibitor.

-

Visualizations

Signaling Pathway

Caption: The role of SHP2 in the RAS-MAPK signaling pathway and the point of inhibition by this compound.

Experimental Workflow

Caption: Workflow for the identification and characterization of this compound.

Structure-Activity Relationship Logic

Caption: Logical relationship of key structural features of this compound to its biological activity.

Conclusion

This compound represents a promising starting point for the development of novel SHP2 inhibitors. The salicylic acid core effectively anchors the molecule in the active site, while the biphenyl moiety extends into a unique sub-pocket, conferring both potency and selectivity. The SAR data clearly indicate that the distal phenyl ring of the biphenyl group is crucial for high-affinity binding, and substitutions on this ring can be fine-tuned to optimize inhibitory activity. The detailed experimental protocols provided in this guide offer a robust framework for the continued evaluation and optimization of this and related chemical scaffolds. Future efforts should focus on enhancing the potency and pharmacokinetic properties of the this compound series to translate these promising preclinical findings into clinically viable therapeutics.

References

Preliminary Toxicity Assessment of Novel Compounds: A Technical Guide

Disclaimer: No specific toxicological data was found for a compound designated "II-B08" in the public domain. The following technical guide provides a generalized framework and illustrative examples based on preliminary toxicity studies of other research compounds. This document is intended to serve as a template for researchers, scientists, and drug development professionals in structuring and presenting toxicological data.

In Vitro Cytotoxicity Assessment

In vitro cytotoxicity assays are fundamental for the initial screening of a compound's potential to induce cell death. These assays help determine the concentration range at which a compound exhibits cytotoxic effects and can provide insights into the mechanism of cell death.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

-

Cell Seeding: Plate cells (e.g., HepG2, a human liver cancer cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of the test compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing various concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Data Summary

The following table summarizes hypothetical cytotoxicity data for a test compound against various cell lines.

| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |

| HepG2 | Test Compound A | 24 | 45.2 |

| HepG2 | Test Compound A | 48 | 28.7 |

| A549 | Test Compound A | 48 | 62.1 |

| MCF-7 | Test Compound A | 48 | 15.8 |

| HUVEC | Test Compound A | 48 | > 100 |

Signaling Pathway Diagram

Caption: Hypothetical signaling pathway for Compound X-induced apoptosis.

In Vivo Acute Toxicity Assessment

In vivo acute toxicity studies are performed to determine the short-term adverse effects of a single high dose of a substance. These studies are crucial for determining the median lethal dose (LD50) and identifying potential target organs for toxicity.

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)

This method is a sequential dosing approach that allows for the estimation of the LD50 with a reduced number of animals.

Methodology:

-

Animal Model: Use a single sex of healthy, young adult rodents (e.g., Wistar rats), weighing between 200-300g.[1][2][3]

-

Housing and Acclimatization: House the animals in standard conditions with a 12-hour light/dark cycle and provide access to food and water ad libitum. Acclimatize the animals for at least 5 days before the experiment.

-

Dosing: Administer the test compound orally via gavage. The initial dose is selected based on in vitro data or information from similar compounds. Subsequent doses are adjusted up or down by a constant factor depending on the outcome of the previously dosed animal.

-

Observation: Observe the animals for clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior) and mortality for at least 14 days.[4] Record body weights before dosing and at regular intervals throughout the study.

-

Necropsy: At the end of the observation period, euthanize all surviving animals. Perform a gross necropsy on all animals (including those that died during the study) and collect major organs (liver, kidney, heart, lungs, spleen) for histopathological examination.

-

Biochemical Analysis: Collect blood samples for serum biochemical analysis to assess organ function (e.g., ALT, AST for liver function; creatinine, BUN for kidney function).[5]

-

LD50 Calculation: Estimate the LD50 using appropriate statistical methods based on the dosing sequence and outcomes.

Quantitative Data Summary

The following tables present hypothetical data from an acute oral toxicity study.

Table 2.1: Serum Biochemistry Parameters

| Group | Dose (mg/kg) | ALT (U/L) | AST (U/L) | Creatinine (mg/dL) |

| Control | 0 | 35 ± 5 | 80 ± 10 | 0.6 ± 0.1 |

| Low Dose | 50 | 42 ± 7 | 95 ± 12 | 0.7 ± 0.2 |

| Mid Dose | 200 | 150 ± 25 | 320 ± 40 | 1.5 ± 0.3 |

| High Dose | 1000 | 450 ± 60 | 850 ± 90 | 3.2 ± 0.5 |

| p < 0.05 compared to control |

Table 2.2: Organ Weights

| Group | Dose (mg/kg) | Liver (g) | Kidneys (g) |

| Control | 0 | 10.5 ± 1.2 | 1.8 ± 0.2 |

| Low Dose | 50 | 10.8 ± 1.5 | 1.9 ± 0.3 |

| Mid Dose | 200 | 12.5 ± 1.8 | 2.2 ± 0.4 |

| High Dose | 1000 | 15.2 ± 2.1 | 2.8 ± 0.5 |

| p < 0.05 compared to control |

Experimental Workflow Diagram

References

- 1. In Vivo Genotoxicity and Toxicity Assessment of Sterigmatocystin Individually and in Mixture with Aflatoxin B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vivo Genotoxicity and Toxicity Assessment of Sterigmatocystin Individually and in Mixture with Aflatoxin B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Evaluation of acute toxicity and in vitro antitumor activity of a novel doxorubicin-loaded folate-coated pH-sensitive liposome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

II-B08: A Technical Guide to its Inhibition of Protein Tyrosine Phosphatases

For Researchers, Scientists, and Drug Development Professionals

Introduction

II-B08 is a small molecule inhibitor of protein tyrosine phosphatases (PTPs), with notable activity against SHP2 (Src homology 2 domain-containing phosphatase 2). PTPs are a crucial class of enzymes that, in opposition to protein tyrosine kinases, regulate the phosphorylation state of tyrosine residues on proteins. This dynamic interplay governs a multitude of cellular processes, including growth, differentiation, and metabolism. Dysregulation of PTP activity is implicated in numerous diseases, making them attractive targets for therapeutic intervention. This guide provides an in-depth technical overview of this compound, its mechanism of action, its effects on cellular signaling, and the experimental methodologies used to characterize its activity.

Biochemical Activity of this compound

This compound has been characterized as a reversible and noncompetitive inhibitor of SHP2.[1] Its inhibitory activity has been quantified against a panel of PTPs, demonstrating a degree of selectivity for SHP2.

Table 1: Inhibitory Activity of this compound against Various Protein Tyrosine Phosphatases

| Protein Tyrosine Phosphatase | IC50 (μM) |

| SHP2 | 5.5[1] |

| SHP1 | 15.7[1] |

| PTP1B | 14.3[1] |

Mechanism of Action

This compound exhibits a noncompetitive mode of inhibition towards SHP2. This indicates that the inhibitor does not bind to the active site of the enzyme, but rather to an allosteric site. Binding to this allosteric site induces a conformational change in the enzyme that reduces its catalytic efficiency, without preventing the substrate from binding to the active site. The reversible nature of the inhibition means that the inhibitor can associate and dissociate from the enzyme.

Effect on Cellular Signaling Pathways

SHP2 is a key signaling node downstream of multiple receptor tyrosine kinases (RTKs). It plays a critical role in activating the Ras-MAPK (mitogen-activated protein kinase) signaling cascade, which is frequently hyperactivated in cancer. By inhibiting SHP2, this compound can effectively block the propagation of signals that promote cell proliferation and survival. A primary downstream effect of SHP2 inhibition by this compound is the suppression of ERK1/2 phosphorylation.

Experimental Protocols

SHP2 Enzymatic Assay

This protocol is designed to measure the in vitro inhibitory activity of this compound against SHP2 using a colorimetric or fluorometric substrate.

Materials:

-

Recombinant human SHP2 enzyme

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)

-

Substrate: p-Nitrophenyl Phosphate (pNPP) or 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)

-

This compound compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the SHP2 enzyme to each well.

-

Add the diluted this compound or vehicle control to the respective wells.

-

Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate (pNPP or DiFMUP) to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding NaOH for pNPP).

-

Measure the absorbance (405 nm for pNPP) or fluorescence (excitation/emission ~360/460 nm for DiFMUP) using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Western Blot Analysis of ERK1/2 Phosphorylation

This protocol assesses the effect of this compound on the phosphorylation of ERK1/2 in a cellular context.

Materials:

-

Cancer cell line (e.g., a line with known RTK activation)

-

Cell culture medium and supplements

-

This compound compound

-

Growth factor (e.g., EGF, FGF)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Starve the cells in serum-free medium for several hours.

-

Pre-treat the cells with various concentrations of this compound for a specified time.

-

Stimulate the cells with a growth factor for a short period (e.g., 10-15 minutes).

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibody against phospho-ERK1/2.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

-

Quantify the band intensities to determine the relative levels of ERK1/2 phosphorylation.

Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of cancer cells.

Materials:

-

Cancer cell line

-

Cell culture medium and supplements

-

This compound compound

-

96-well cell culture plates

-

Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo)

-

Microplate reader

Procedure:

-

Seed cells at a low density in a 96-well plate.

-

After 24 hours, treat the cells with a serial dilution of this compound.

-

Incubate the cells for a period of 48-72 hours.

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percentage of cell proliferation inhibition and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Conclusion

This compound is a valuable research tool for investigating the roles of SHP2 and other PTPs in cellular signaling. Its ability to inhibit SHP2 and consequently block downstream pathways such as the Ras-MAPK cascade makes it a compound of interest in the study of diseases driven by aberrant PTP activity, particularly in the context of cancer. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and other PTP inhibitors.

References

Methodological & Application

Application Notes and Protocols for II-B08 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

II-B08 is a potent and selective cell-permeable inhibitor of Src homology 2 domain-containing phosphatase 2 (SHP2), a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth, differentiation, and survival.[1] As a key component of multiple signaling pathways, including the RAS-RAF-MEK-ERK cascade, SHP2 has emerged as a promising therapeutic target in oncology. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its biological effects and therapeutic potential.

Mechanism of Action

This compound is a reversible and noncompetitive inhibitor of SHP2.[1] By binding to SHP2, this compound locks the phosphatase in an inactive conformation, thereby preventing its interaction with upstream signaling molecules and inhibiting the dephosphorylation of its substrates. This leads to the downregulation of downstream signaling pathways, such as the ERK pathway, which are crucial for cancer cell proliferation and survival.

Data Presentation

The following table summarizes the inhibitory activity of this compound against SHP2 and other related phosphatases.

| Target | IC50 (μM) | Description |

| SHP2 | 5.5[1] | Potent and primary target. |

| SHP1 | 15.7[1] | Moderate inhibitory activity. |

| PTP1B | 14.3[1] | Moderate inhibitory activity. |

This table will be expanded with IC50 values for this compound in various cancer cell lines as more data becomes publicly available.

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well plates

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1.5 x 10^4 cells per well in 100 µL of complete culture medium.[2]

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a concentration range of 0.1 µM to 100 µM.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the cells for 24, 48, or 72 hours.[2]

-

Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.[2]

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.

Colony Formation Assay